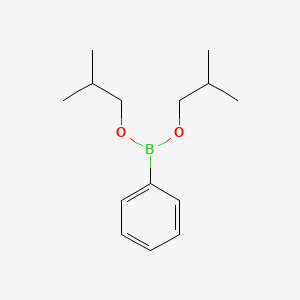

Bis(2-methylpropyl) phenylboronate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(2-methylpropyl) phenylboronate is an organoboron compound that features a phenyl group bonded to a boron atom, which is further bonded to two 2-methylpropyl groups. This compound is part of the boronic ester family, known for their utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Boronic esters are valued for their stability and reactivity, making them essential in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) phenylboronate typically involves the reaction of phenylboronic acid with 2-methylpropanol under dehydrating conditions. A common method includes:

Reactants: Phenylboronic acid and 2-methylpropanol.

Catalyst: Acidic or basic catalyst to facilitate esterification.

Conditions: The reaction is often carried out under reflux with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming phenylboronic acid and corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other nucleophiles.

Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Substitution: Nucleophiles such as amines or alcohols can be used.

Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

Oxidation: Phenylboronic acid and 2-methylpropanol.

Substitution: Various substituted phenylboronates.

Coupling: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Boronic acids, including bis(2-methylpropyl) phenylboronate, have shown potential in anticancer applications. They can modify the selectivity and pharmacokinetic properties of bioactive molecules. For instance, the introduction of boronic acid groups has been linked to enhanced cytotoxicity against specific cancer cell lines while maintaining the viability of healthy cells .

Mechanism of Action

The mechanism often involves the inhibition of proteasomes, which are critical for degrading proteins that regulate cell cycle and apoptosis. Bortezomib, a well-known boronic acid derivative, serves as a model for understanding how these compounds can be utilized in cancer therapy .

Case Study: Prostate Cancer

In studies involving prostate cancer cells, compounds similar to this compound demonstrated significant reductions in cell viability, indicating their potential as therapeutic agents .

Organic Synthesis

Cross-Coupling Reactions

this compound is particularly useful in Suzuki–Miyaura cross-coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

| Reaction Type | Application |

|---|---|

| Suzuki–Miyaura Cross-Coupling | Formation of biaryl compounds |

| Copper-Catalyzed Cross-Coupling | Synthesis of heterocyclic compounds |

| Ir-Catalyzed C-H Borylation | Preparation of polyborylalkanes |

Synthesis of Novel Compounds

The compound has also been employed in the synthesis of novel heterosubstituted diazaboroles and borinines, expanding the library of organoboron compounds available for research and application .

Material Science

Polymer Chemistry

In polymer chemistry, this compound acts as a catalyst in the polymerization of styrene when combined with aluminum hydroxide and boric acid. This application highlights its role in developing new materials with tailored properties .

Bioorthogonal Chemistry

Recent advancements have explored the use of boronic acids in bioorthogonal reactions, allowing for the development of pH-responsive materials that can be utilized in drug delivery systems. These systems can release therapeutic agents in response to specific biological stimuli .

Summary of Findings

The applications of this compound span multiple scientific domains:

- Medicinal Chemistry : Potential anticancer agent with mechanisms involving proteasome inhibition.

- Organic Synthesis : Key reactant in cross-coupling reactions facilitating the formation of complex organic structures.

- Material Science : Catalyst in polymerization processes and contributor to bioorthogonal chemistry.

Mechanism of Action

The mechanism by which bis(2-methylpropyl) phenylboronate exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boron atom in the compound acts as a Lewis acid, facilitating various chemical transformations.

Comparison with Similar Compounds

- Phenylboronic acid

- Bis(pinacolato)diboron

- 2-Methylpropylboronic acid

Comparison:

- Phenylboronic acid: Unlike bis(2-methylpropyl) phenylboronate, phenylboronic acid is more prone to hydrolysis and less stable under certain conditions.

- Bis(pinacolato)diboron: This compound is used in similar coupling reactions but offers different reactivity and stability profiles.

- 2-Methylpropylboronic acid: Shares similar reactivity but lacks the phenyl group, affecting its overall chemical behavior and applications.

This compound stands out due to its unique combination of stability and reactivity, making it a versatile reagent in various chemical processes.

Properties

CAS No. |

59024-15-6 |

|---|---|

Molecular Formula |

C14H23BO2 |

Molecular Weight |

234.14 g/mol |

IUPAC Name |

bis(2-methylpropoxy)-phenylborane |

InChI |

InChI=1S/C14H23BO2/c1-12(2)10-16-15(17-11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |

InChI Key |

UPLVMRRRACFUAW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1)(OCC(C)C)OCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.